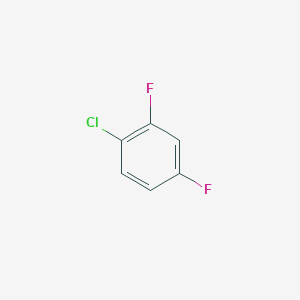

1-Chloro-2,4-difluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10254. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF2/c7-5-2-1-4(8)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCSNHQKXUSMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162441 | |

| Record name | 1-Chloro-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1435-44-5 | |

| Record name | 1-Chloro-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1435-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-2,4-difluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001435445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1435-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-2,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-2,4-difluorobenzene CAS number 1435-44-5

An In-Depth Technical Guide to 1-Chloro-2,4-difluorobenzene (CAS 1435-44-5) for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

This document provides an in-depth technical overview of this compound, a pivotal halogenated aromatic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development and material science, this guide moves beyond basic data to explore the compound's reactivity, synthesis protocols, and strategic applications, grounded in established chemical principles.

Strategic Importance and Physicochemical Profile

This compound (CAS No. 1435-44-5) is a versatile chemical building block, primarily valued for its unique substitution pattern which imparts differentiated reactivity at its halogenated sites.[1] The presence of two strongly electron-withdrawing fluorine atoms significantly influences the electronic character of the benzene ring, activating it for specific transformations that are crucial in the synthesis of complex target molecules.[2][3] Its utility spans the creation of pharmaceuticals, agrochemicals, and high-performance polymers.[1]

Core Physicochemical Data

The compound's physical properties are essential for its handling, reaction setup, and purification. It is a colorless to pale yellow liquid under standard conditions.[1][3]

| Property | Value | Source(s) |

| CAS Number | 1435-44-5 | [1] |

| Molecular Formula | C₆H₃ClF₂ | [1][4] |

| Molecular Weight | 148.54 g/mol | [1][4] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Melting Point | -26 °C | [1][3] |

| Boiling Point | ~127 °C (lit.) | [1][5] |

| Density | ~1.353 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D ~1.475 (lit.) | [5] |

| Flash Point | 33 °C (91.4 °F) - closed cup |

Synthesis Methodology: Electrophilic Fluorination

The synthesis of this compound often involves the direct fluorination of a substituted benzene precursor. One effective, albeit specialized, method is the electrophilic fluorination of chlorobenzene using a potent fluorinating agent like xenon difluoride (XeF₂), catalyzed by a Lewis acid.[3][6]

The choice of XeF₂ is strategic; it is a crystalline, weighable solid that acts as a source of "electrophilic fluorine," particularly when activated by a strong Lewis acid like Boron Trifluoride Etherate (BF₃·Et₂O). The Lewis acid coordinates to one of the fluorine atoms, generating a highly electrophilic "F+" equivalent that can attack the electron-rich aromatic ring. The reaction requires careful temperature control to manage its exothermicity and selectivity.

Diagram of Synthesis Workflow

Caption: A step-by-step workflow for the synthesis via electrophilic fluorination.

Detailed Experimental Protocol: Electrophilic Fluorination

This protocol is adapted from established procedures and must be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).[6]

-

Reactor Preparation: In a fluorinated ethylene propylene (FEP) or perfluoroalkoxy (PFA) reactor equipped with a PTFE-lined magnetic stir bar, add the substituted benzene precursor (e.g., chlorobenzene, 1.0 mmol), 1,1,1,3,3-pentafluorobutane (PFB, 2 mL), and boron trifluoride diethyl etherate (BF₃·Et₂O, 1.4 mmol).

-

Causality: FEP/PFA reactors are used due to their inertness towards the highly reactive fluorinating species. PFB serves as a specialized, inert solvent. BF₃·Et₂O is the catalyst that activates the fluorinating agent.[6]

-

-

Initial Cooling: The mixture is stirred and cooled to 0-5 °C using an ice bath for 10-15 minutes.

-

Causality: Cooling is critical to control the reaction rate and prevent non-selective side reactions.

-

-

Reagent Addition: Xenon difluoride (XeF₂, 1.25 mmol) is added in small portions. After each addition, the ice bath is removed, and the mixture is stirred for 3-5 minutes at ambient temperature (22-25 °C) before being re-cooled.

-

Causality: Portion-wise addition and temperature cycling help to manage the exothermic nature of the reaction and maintain control over the formation of the desired product isomers.[6]

-

-

Reaction Completion: After the final addition of XeF₂, the dark-colored solution is stirred for an additional 15-30 minutes at 22-25 °C to ensure the reaction goes to completion.

-

Workup: The reaction is carefully quenched by adding a 10% aqueous potassium bicarbonate (KHCO₃) solution to neutralize the Lewis acid catalyst.

-

Causality: Quenching with a mild base is a self-validating step; effervescence indicates the successful neutralization of the acidic catalyst.

-

-

Purification and Analysis: The organic layer is separated, passed through a short column of silica gel to remove baseline impurities, and dried over anhydrous magnesium sulfate (MgSO₄).[6] The resulting solution is then analyzed by ¹⁹F NMR and GC/MS to confirm product identity and purity.

Chemical Reactivity and Strategic Transformations

The reactivity of this compound is dominated by the interplay of its halogen substituents. This allows for selective transformations, making it a highly valuable intermediate.

A. Nucleophilic Aromatic Substitution (S_N_Ar)

The chlorine atom is susceptible to displacement by nucleophiles. The powerful electron-withdrawing inductive effects of the fluorine atoms at the ortho and para positions make the carbon atom bonded to chlorine highly electrophilic and stabilize the intermediate Meisenheimer complex, thereby facilitating the S_N_Ar reaction.[3][7] This pathway is fundamental for introducing amine, oxygen, or sulfur-based functional groups, which are prevalent in many pharmaceutical and agrochemical structures.[3]

B. Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond provides a reliable handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds.[8] Reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Buchwald-Hartwig (with amines/alcohols) couplings proceed efficiently at this position. These reactions are prized in drug development for their broad functional group tolerance and reliability in constructing complex molecular scaffolds.[3][8]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The three key stages of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This representative protocol illustrates the coupling of an aryl chloride with a boronic acid and requires an inert atmosphere.

-

Reactor Setup: A dry Schlenk flask is charged with this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, typically sodium carbonate (Na₂CO₃, 2.5 mmol).[3]

-

Causality: The palladium complex is the active catalyst. The phosphine ligands stabilize the palladium center. The base is crucial for activating the boronic acid for the transmetalation step.[8]

-

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

-

Causality: This is a self-validating system to prevent the oxidation of the sensitive Pd(0) catalyst by atmospheric oxygen, which would render it inactive.

-

-

Solvent Addition and Heating: Degassed solvents (e.g., a mixture of toluene and water) are added via syringe. The reaction mixture is then heated to 80-100 °C with vigorous stirring.

-

Causality: Heating provides the necessary activation energy for the oxidative addition and other steps in the catalytic cycle. A biphasic solvent system is common for Suzuki couplings.

-

-

Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography on silica gel to yield the pure biaryl product.

Applications in Drug Discovery and Agrochemicals

The strategic incorporation of fluorine atoms into bioactive molecules is a widely used strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity. This compound is a premier starting material for achieving this.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals.[1] Its structure is a precursor for classes of drugs including nonsteroidal anti-inflammatory drugs (NSAIDs), fluorinated benzodiazepines, and certain anticancer agents.[3] The difluorophenyl moiety is a common feature in kinase inhibitors and other targeted therapies.

-

Agrochemicals: In the agrochemical industry, this compound is used to produce potent herbicides, fungicides, and insecticides.[1][3] The fluorine substituents can increase the biological efficacy and environmental persistence of the final active ingredient, leading to improved crop protection.[3]

Safety and Handling

Proper handling of this compound is essential due to its hazardous properties. It is classified as a flammable liquid and vapor and causes skin, eye, and respiratory irritation.[3][4][9][10]

-

Handling: Always handle in a well-ventilated area or chemical fume hood.[11] Avoid contact with skin, eyes, and clothing by wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10][11] Keep away from heat, sparks, open flames, and other ignition sources.[9][11] Use spark-proof tools and ground all equipment to prevent static discharge.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[10][11] Keep away from incompatible materials such as strong oxidizing agents.[11]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[10] For skin contact, wash off with soap and plenty of water.[10] If inhaled, move the person to fresh air. Seek immediate medical attention if symptoms persist.[9][10]

Conclusion

This compound is more than a simple halogenated solvent; it is a high-value, versatile intermediate whose specific substitution pattern enables a wide range of strategic chemical transformations. Its utility in nucleophilic substitution and palladium-catalyzed cross-coupling reactions makes it an indispensable tool for medicinal chemists and material scientists aiming to construct complex, fluorinated molecules with tailored properties. A thorough understanding of its reactivity, synthesis, and handling protocols is key to unlocking its full potential in advanced research and development.

References

- Bardin, V. V., & Adonin, N. Y. (2016). Reaction of substituted benzenes with xenon difluoride in the presence of boron trifluoride-diethyl ether complex. Russian Journal of Organic Chemistry, 52(10), 1400–1407.

-

ChemSrc. (n.d.). Chemical Properties of this compound (CAS 1435-44-5). Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137001, this compound. Retrieved from: [Link]

- Hray, Y., et al. (1991). Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene. (WO 1991016287A1). Google Patents.

- Loehe, R., et al. (1996). Process for preparing 1,3-difluorobenzene. (US 5504264A). Google Patents.

-

Wiley-VCH. (n.d.). SpectraBase: 1-Chloro-2,4-difluoro-benzene. Retrieved from: [Link]

-

DC Fine Chemicals. (n.d.). This compound. Retrieved from: [Link]

- ISC Chemicals Ltd. (1991). Process for preparing chloro-difluorobenzene. (EP 0447259 A1). Google Patents.

-

Ichikawa, J. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 6(12), 203*. MDPI. Retrieved from: [Link]

-

Ichikawa, J. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 6(12), 203. MDPI AG. Retrieved from: [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. Retrieved from: [Link]

-

Clot, E., et al. (2009). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Organometallics, 28(21), 6235–6243*. Retrieved from: [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from: [Link]

-

American Elements. (n.d.). Fluorinated Building Blocks. Retrieved from: [Link]

-

Hinkle, A. S. (2014). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. Retrieved from: [Link]

-

Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?. Retrieved from: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9583, 1-Chloro-2-fluorobenzene. Retrieved from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 1435-44-5 [smolecule.com]

- 4. This compound | C6H3ClF2 | CID 137001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1435-44-5 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. quora.com [quora.com]

- 8. nobelprize.org [nobelprize.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Introduction: The Strategic Importance of 1-Chloro-2,4-difluorobenzene in Synthesis

An In-depth Technical Guide to the Physical Properties of 1-Chloro-2,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical development.[1] Its utility stems not from its direct biological activity, but from its role as a versatile intermediate and building block in complex organic synthesis.[1][2] The specific arrangement of its substituents—a chlorine atom and two fluorine atoms on a benzene ring—provides a unique combination of reactivity and stability. This allows for selective chemical transformations, making it a valuable precursor for creating molecules with desired therapeutic or crop protection properties.[1]

For drug development professionals, the incorporation of fluorine atoms into a lead compound is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The difluorinated phenyl group, accessible from this compound, is a common motif in modern pharmaceuticals. Understanding the fundamental physical properties of this key intermediate is therefore not merely an academic exercise; it is a prerequisite for its safe handling, efficient use in reactions, and successful scale-up from the laboratory to production. This guide provides a comprehensive overview of these properties, grounded in established data and standard analytical procedures.

Core Physicochemical Properties

The physical characteristics of a chemical reagent are critical for its application in a laboratory setting. These properties dictate storage conditions, handling procedures, and the choice of appropriate reaction and purification techniques. The key physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1435-44-5 | [1][2][3][4] |

| Molecular Formula | C₆H₃ClF₂ | [1][2][3][4][5] |

| Molecular Weight | 148.54 g/mol | [1][2][5] |

| Appearance | Colorless to almost colorless clear liquid | [1][4] |

| Boiling Point | 126 - 127 °C (at standard pressure) | [1][2][6] |

| Melting Point | -26 °C | [1][7] |

| Density | 1.353 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.475 | [2][6] |

| Flash Point | 32 °C (89.6 °F) | [7] |

These values indicate that this compound is a relatively dense, non-viscous liquid at room temperature with a moderate boiling point, making it amenable to purification by distillation. Its low melting point ensures it remains in a liquid state under typical laboratory storage conditions.

Spectroscopic and Structural Data

Structural elucidation is a cornerstone of chemical research. The unique electronic environment created by the halogen substituents in this compound gives rise to a distinct spectroscopic signature.

-

Chemical Identifiers:

Spectroscopic data, including ¹³C NMR, ¹⁹F NMR, and IR spectra, are available for reference in public databases such as PubChem and SpectraBase.[5][8] This information is invaluable for reaction monitoring and for confirming the identity and purity of the material before its use in a synthetic sequence.

Experimental Determination of Physical Properties

In any research setting, especially within the regulated environment of drug development, verifying the properties of a starting material is a critical step. The following section outlines standard, self-validating protocols for determining the key physical properties of a liquid compound like this compound.

Workflow for Physicochemical Characterization

The logical flow for characterizing an unknown or newly received liquid chemical sample is depicted below. This process ensures that the material's identity and purity are confirmed before it is committed to a reaction.

Caption: Workflow for the physical and chemical characterization of a liquid reagent.

Protocol 1: Boiling Point Determination by Distillation

Causality: The boiling point is a measure of a liquid's volatility and is highly sensitive to impurities. A sharp, constant boiling point range during distillation is a strong indicator of purity.

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Charging: Place a sample of this compound (e.g., 25 mL) and a few boiling chips into the distillation flask.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the first drop of distillate condenses and falls into the receiving flask. Continue to monitor the temperature.

-

Data Collection: Record the temperature range over which the bulk of the material distills. For a pure compound, this range should be narrow (1-2 °C). The literature value is approximately 127 °C.[1][2]

-

Validation: The observed boiling point should be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

Protocol 2: Density Measurement using a Pycnometer

Causality: Density is an intrinsic property of a substance. This method provides a highly accurate and reproducible value that can be used to confirm identity and check for gross contamination.

-

Preparation: Clean and thoroughly dry a pycnometer of known volume (e.g., 10 mL).

-

Tare Weight: Accurately weigh the empty, dry pycnometer (m₁).

-

Sample Filling: Fill the pycnometer with this compound, ensuring no air bubbles are present. Thermostat the filled pycnometer to a constant temperature (e.g., 25.0 °C).

-

Sample Weight: Weigh the filled pycnometer (m₂).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the calibrated volume of the pycnometer. The expected value is approximately 1.353 g/mL at 25 °C.[2]

Protocol 3: Refractive Index Measurement

Causality: The refractive index is a measure of how light propagates through a substance and is unique for a given compound at a specific temperature and wavelength. It is extremely sensitive to impurities and can be measured with high precision.

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Apply a few drops of this compound to the clean, dry prism of the refractometer.

-

Temperature Control: Ensure the prism temperature is stabilized at 20.0 °C, as refractive index is temperature-dependent.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Reading: Read the refractive index value from the scale. The expected value is approximately 1.475 for the sodium D-line at 20 °C.[2]

Solubility, Safety, and Handling

Solubility: While quantitative solubility data in common laboratory solvents are not extensively published, this compound is an organic compound and is expected to be miscible with a wide range of organic solvents such as ethers, halogenated hydrocarbons, and aromatic hydrocarbons. Its solubility in water is expected to be low, a common characteristic of halogenated benzenes.[9] Experimental determination is recommended for specific applications requiring precise solubility data.

Safety and Handling: this compound is classified as a flammable liquid and vapor.[3][10][11] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3][5][10]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3]

-

Handling Precautions: Use spark-proof tools and take precautionary measures against static discharge. Avoid all personal contact, including inhalation of vapors.[3][11]

Conclusion: A Foundational Reagent for Innovation

This compound is more than a simple solvent or starting material; it is a key enabler in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.[1] Its physical properties—a moderate boiling point, liquid state at room temperature, and characteristic spectroscopic profile—make it a practical and versatile reagent. A thorough understanding and experimental verification of these properties, as outlined in this guide, are essential for ensuring its safe, effective, and reproducible use in research and development. This foundational knowledge empowers scientists to leverage the unique chemical reactivity of this molecule to drive innovation in drug discovery and beyond.

References

- Chem-Impex. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 98%.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.

- Thermo Fisher Scientific. (n.d.). This compound, 98% 50 g.

- Sigma-Aldrich. (n.d.). This compound 98%.

- ChemicalBook. (2023). This compound.

- PubChem. (n.d.). This compound.

- DC Fine Chemicals. (n.d.). This compound.

- CymitQuimica. (2023). This compound Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). This compound.

- PubChem. (n.d.). 1-Chloro-2-fluorobenzene.

- SpectraBase. (n.d.). 1-Chloro-2,4-difluoro-benzene.

- Sigma-Aldrich. (n.d.). 1-Chloro-3,5-difluorobenzene 95%.

- Fisher Scientific. (n.d.). This compound, 98%.

- PubChem. (n.d.). Benzene, 1-chloro-4-fluoro-.

- PubChem. (n.d.). CID 159732874.

- Pharmaffiliates. (n.d.). This compound.

- National Institute of Standards and Technology. (n.d.). 1,4-Difluorobenzene with Water.

- Pathmasiri, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Wikipedia. (n.d.). 1,2-Difluorobenzene.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,4-二氟氯苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | C6H3ClF2 | CID 137001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1435-44-5 [chemicalbook.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. spectrabase.com [spectrabase.com]

- 9. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Boiling Point of 1-Chloro-2,4-difluorobenzene

This technical guide provides a comprehensive analysis of the boiling point of 1-Chloro-2,4-difluorobenzene (CAS No. 1435-44-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only the physical constant but also a detailed exploration of the methodologies for its determination and the underlying physicochemical principles that govern this property.

Physicochemical Properties of this compound

This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for laboratory applications.

| Property | Value | Source(s) |

| Boiling Point | 127 °C (at standard atmospheric pressure) | [1][2][3] |

| Molecular Formula | C₆H₃ClF₂ | [1][2][4] |

| Molecular Weight | 148.54 g/mol | [1][2][5] |

| Density | 1.353 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.475 | [2][3] |

| Melting Point | -26 °C | [1] |

| CAS Number | 1435-44-5 | [1][2][4] |

The Science Behind the Boiling Point: A Molecular Perspective

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[4] For this compound, with a boiling point of 127 °C, this property is a direct consequence of its molecular structure and the resulting intermolecular forces.[1][2][3]

The primary intermolecular forces at play in this compound are:

-

London Dispersion Forces: These are temporary attractive forces that arise from the random movement of electrons, creating temporary dipoles. As with all molecules, these forces are present and increase with the size and surface area of the molecule.

-

Dipole-Dipole Interactions: Due to the presence of electronegative halogen atoms (chlorine and fluorine), the molecule possesses a permanent dipole moment.[6] The chlorine and fluorine atoms draw electron density away from the benzene ring, creating a partial negative charge on the halogens and a partial positive charge on the ring.[7] These permanent dipoles lead to electrostatic attractions between neighboring molecules, which are stronger than London dispersion forces.[8]

The specific arrangement of the halogen atoms on the benzene ring in this compound influences the overall molecular polarity and, consequently, the strength of these dipole-dipole interactions. The combined effect of these intermolecular forces must be overcome by thermal energy for the substance to transition from the liquid to the gaseous phase.

Experimental Determination of Boiling Point: A Validated Protocol

There are several established methods for determining the boiling point of a liquid, with the choice often depending on the quantity of the sample available.[1] For a compound like this compound, a micro-scale method using a Thiele tube is both accurate and requires a minimal amount of the substance.[9]

Principle of the Thiele Tube Method

The Thiele tube method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[9] A small sample of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling, with the liquid just beginning to enter the capillary, is recorded as the boiling point.[3][9]

Step-by-Step Experimental Protocol

Materials:

-

This compound sample

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (-10 to 200 °C range)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Safety goggles and appropriate personal protective equipment

Procedure:

-

Sample Preparation: Add a few drops of this compound into the small test tube, enough to create a column of liquid approximately 1-2 cm high.

-

Capillary Tube Placement: Place the capillary tube, with its open end downwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the bulb of the thermometer.

-

Thiele Tube Setup: Carefully insert the thermometer and the attached test tube into the Thiele tube, which should be filled with mineral oil to a level just above the side arm. Ensure the rubber band is not submerged in the oil.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle. The design of the Thiele tube ensures uniform heating of the oil bath through convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The rate of bubbling will decrease. The boiling point is the temperature at which the bubbling stops, and the liquid just begins to be drawn back into the capillary tube.[9]

-

Record and Repeat: Record this temperature. For accuracy, it is advisable to repeat the determination.

The following diagram illustrates the workflow for the experimental determination of the boiling point using the Thiele tube method.

Safety and Handling Considerations

This compound is a flammable liquid and vapor.[4][10] It also causes skin and serious eye irritation.[4][11] Appropriate safety precautions, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat, are essential. All handling and experimental procedures should be conducted in a well-ventilated fume hood.[11]

Conclusion

The boiling point of this compound is a critical physical property, determined to be 127 °C.[1][2][3] This value is a manifestation of the intermolecular forces, primarily London dispersion and dipole-dipole interactions, dictated by its molecular structure. Accurate determination of this property is crucial for its application in research and development, and the Thiele tube method provides a reliable and material-efficient means for its verification in a laboratory setting.

References

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

DC Fine Chemicals. This compound. Retrieved from [Link]

-

University of Calgary. BOILING POINT DETERMINATION. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

Ginzburg, B. M., & Tuichiev, Sh. (2009). Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds. Russian Journal of Applied Chemistry, 82(7), 1181-1191. Retrieved from [Link]

-

ASTM International. (2012). D86 − 12 - Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 17.2: The Structure and Properties of Benzene and its Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

-

Wikipedia. Intermolecular force. Retrieved from [Link]

Sources

- 1. chemconnections.org [chemconnections.org]

- 2. phillysim.org [phillysim.org]

- 3. Video: Boiling Points - Procedure [jove.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Intermolecular force - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. ASTM D86 - eralytics [eralytics.com]

An In-depth Technical Guide to the Safe Handling and Application of 1-Chloro-2,4-difluorobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Chloro-2,4-difluorobenzene (CAS No. 1435-44-5), a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] As its application in complex molecular synthesis is significant, a deep understanding of its chemical properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for handling protocols, insights into its reactivity, and detailed procedures for its safe use in a research and development setting.

Chemical Identity and Physicochemical Profile

This compound is a colorless liquid with the molecular formula C₆H₃ClF₂.[2][3] Its utility as a building block in organic synthesis stems from the specific arrangement of its halogen substituents on the benzene ring, which influences its reactivity in nucleophilic aromatic substitution and cross-coupling reactions.[4][5] A summary of its key physicochemical properties is essential for designing appropriate experimental and storage conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1435-44-5 | [1][2][3][4][6][7][8] |

| Molecular Formula | C₆H₃ClF₂ | [1][2][3][6][9] |

| Molecular Weight | 148.54 g/mol | [1][3][4][7][8][9] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 127 °C (lit.) | [1][4][5][7] |

| Melting Point | -26 °C | [1] |

| Density | 1.353 g/mL at 25 °C (lit.) | [4][7] |

| Flash Point | 32 °C / 89.6 °F | [2] |

| Refractive Index | n20/D 1.475 (lit.) | [4][7] |

The flash point of 32 °C is a critical parameter, classifying this compound as a flammable liquid.[2] This property dictates the stringent requirement for storage away from ignition sources and the use of specialized, non-sparking equipment during handling.

Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. This compound is classified with multiple hazards that require careful management in a laboratory setting.[4][6][9]

-

Flammable Liquid (Category 3): With a flash point of 32°C, it can be ignited under typical ambient laboratory conditions. Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[2][10]

-

Skin Irritation (Category 2): Causes skin irritation upon direct contact.[2][9] Prolonged exposure can lead to inflammation and discomfort.

-

Serious Eye Irritation (Category 2): Causes serious irritation to the eyes, potentially leading to damage if not addressed promptly.[2][9]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if vapors or mists are inhaled.[2][6][9]

The following diagram illustrates the GHS hazard classifications for this compound.

Caption: Emergency Response Workflow for Exposures.

Stability and Reactivity Profile

Understanding the chemical stability and reactivity of this compound is key to preventing hazardous reactions.

-

Stability: The compound is stable under normal storage and handling conditions. *[2] Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates), strong acids (e.g., sulfuric acid, nitric acid), and strong bases (e.g., sodium hydroxide). C[2]ontact with these materials can lead to vigorous, exothermic reactions.

-

Hazardous Decomposition Products: Upon combustion, it may produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl) gas, and gaseous hydrogen fluoride (HF). T[2]he formation of HF is a particularly significant hazard due to its extreme corrosivity and toxicity.

Toxicological and Ecotoxicological Considerations

While comprehensive toxicological data is limited, the primary health hazards are well-defined by its GHS classification. N[2]o acute toxicity information is available, and it has not been classified for carcinogenicity or germ cell mutagenicity. T[2]he main risks are associated with its irritant properties and flammability. Researchers should operate on the principle of ALARA (As Low As Reasonably Achievable) for all exposures.

Information regarding its environmental impact is not extensively detailed in standard SDSs. Therefore, it is imperative to prevent its release into the environment. All waste materials and contaminated items must be treated as hazardous waste and disposed of through an approved waste disposal plant, in accordance with all local, state, and federal regulations.

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - this compound.

-

CymitQuimica. (2023). This compound Safety Data Sheet.

-

PubChem. (2025). This compound | C6H3ClF2 | CID 137001. National Center for Biotechnology Information.

-

DC Fine Chemicals. (n.d.). This compound.

-

Sigma-Aldrich. (n.d.). This compound 98%.

-

Sigma-Aldrich. (n.d.). This compound 98% (Alternative).

-

ChemicalBook. (2025). This compound | 1435-44-5.

-

Chem-Impex. (n.d.). This compound.

-

New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet - Chlorodifluoroethane.

-

PubChem. (n.d.). 1-Chloro-2,5-difluorobenzene | C6H3ClF2 | CID 137561. National Center for Biotechnology Information.

-

Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4-Difluoronitrobenzene.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Chloro-3,4-difluorobenzene.

-

Santa Cruz Biotechnology. (n.d.). 1-Chloro-2,4-dinitrobenzene Safety Data Sheet.

-

Pharmaffiliates. (n.d.). This compound.

-

William & Mary Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines.

-

Santa Cruz Biotechnology. (n.d.). This compound | CAS 1435-44-5.

-

Phenova. (2015). 1-Chloro-4-fluorobenzene Standard Safety Data Sheet.

-

Echemi. (n.d.). Buy this compound from JHECHEM CO LTD.

-

Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?.

-

Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1,4-Difluorobenzene.

-

OEHHA. (2000). Chronic Toxicity Summary 1,4-Dichlorobenzene.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. 2,4-二氟氯苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 1435-44-5 [chemicalbook.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. This compound 98 1435-44-5 [sigmaaldrich.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | C6H3ClF2 | CID 137001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Solubility of 1-Chloro-2,4-difluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Key Building Block

Section 1: The Theoretical Underpinnings of Solubility: A Primer on "Like Dissolves Like" and Hansen Solubility Parameters

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. To quantify this principle, the Hansen Solubility Parameters (HSP) provide a robust framework by dissecting the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from London dispersion forces, these are the weakest intermolecular forces and are present in all molecules.

-

δp (Polar): Stemming from dipole-dipole interactions between polar molecules.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds, a strong type of dipole-dipole interaction.

The total Hansen solubility parameter (δt) is related to these components by the equation:

δt² = δd² + δp² + δh²

The closer the HSP values of a solute and a solvent are, the higher the likelihood of solubility. This relationship can be visualized in a three-dimensional "Hansen space," where each solvent and solute is a point defined by its (δd, δp, δh) coordinates. The distance (Ra) between the solute and solvent in this space is a key indicator of miscibility.

Section 2: Physicochemical Properties of 1-Chloro-2,4-difluorobenzene and Selected Organic Solvents

A thorough understanding of the physicochemical properties of both the solute and potential solvents is paramount for predicting solubility. The following tables summarize key properties for this compound and a selection of common organic solvents from various classes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₃ClF₂ | [2] |

| Molecular Weight | 148.54 g/mol | [2] |

| Boiling Point | 127 °C | [1] |

| Melting Point | -26 °C | |

| Density | 1.353 g/mL at 25 °C | [1] |

| Hansen Solubility Parameters (Estimated) | ||

| δd (MPa½) | 18.3 | Estimated |

| δp (MPa½) | 5.9 | Estimated |

| δh (MPa½) | 2.5 | Estimated |

Note: Hansen Solubility Parameters for this compound are estimated using the Stefanis-Panayiotou group contribution method as detailed in the references.

Table 2: Physicochemical Properties and Hansen Solubility Parameters of Selected Organic Solvents

| Solvent | Class | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | δd (MPa½) | δp (MPa½) | δh (MPa½) |

| Hexane | Alkane | 86.18 | 69 | 0.655 | 14.9 | 0.0 | 0.0 |

| Toluene | Aromatic | 92.14 | 110.6 | 0.867 | 18.0 | 1.4 | 2.0 |

| Ethanol | Alcohol | 46.07 | 78.3 | 0.789 | 15.8 | 8.8 | 19.4 |

| Acetone | Ketone | 58.08 | 56 | 0.791 | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | Ester | 88.11 | 77.1 | 0.902 | 15.8 | 5.3 | 7.2 |

| Diethyl Ether | Ether | 74.12 | 34.6 | 0.713 | 14.5 | 2.9 | 5.1 |

Section 3: A Field-Proven Protocol for the Gravimetric Determination of Solubility

While theoretical predictions are invaluable for initial screening, experimental determination remains the gold standard for accurate solubility data. The following is a detailed, self-validating protocol for the gravimetric determination of the solubility of this compound.

Experimental Workflow: Gravimetric Solubility Determination

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Accurately weigh a known mass of the selected organic solvent into a sealable glass vial.

-

Add an excess of this compound to the solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stir plate within a constant temperature bath.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the undissolved solid to settle completely, leaving a clear supernatant.

-

Carefully withdraw a known mass of the clear supernatant using a pre-weighed syringe and transfer it to a pre-weighed, clean, and dry vial. It is critical to avoid transferring any solid particles.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the vial. This can be achieved by placing the vial in a vacuum oven at a temperature below the boiling point of the solvent or by using a gentle stream of an inert gas (e.g., nitrogen).

-

-

Mass Determination:

-

Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute residue.

-

Repeat the drying and weighing steps until a constant mass is obtained, ensuring all solvent has been removed.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final constant mass.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved solute from the total mass of the supernatant sample.

-

Express the solubility in the desired units, such as grams of solute per 100 grams of solvent.

-

Section 4: Interpreting Results and Predicting Solubility Trends

By comparing the estimated HSP of this compound with the experimental HSPs of the various solvents, we can predict solubility trends. The smaller the "distance" (Ra) in Hansen space between the solute and a solvent, the more favorable the interaction and the higher the expected solubility.

Logical Framework for Solubility Prediction

Caption: Hansen Distance for Solubility Prediction.

Based on the estimated HSP values, this compound is expected to exhibit the following solubility trends:

-

High Solubility: In aromatic solvents like toluene, due to the similar aromatic nature and dispersion forces.

-

Good to Moderate Solubility: In ketones (e.g., acetone) and esters (e.g., ethyl acetate), where polar interactions play a significant role.

-

Moderate to Low Solubility: In ethers (e.g., diethyl ether), which are less polar.

-

Low Solubility: In non-polar aliphatic hydrocarbons like hexane, as the polar and hydrogen bonding components of the solute will have unfavorable interactions.

-

Very Low Solubility: In highly polar, hydrogen-bonding solvents like ethanol, where the strong hydrogen bonding network of the solvent is not effectively disrupted by the solute.

Conclusion

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of organic solvents. By leveraging the theoretical foundation of Hansen Solubility Parameters and employing a robust gravimetric experimental protocol, researchers can confidently navigate the solubility landscape of this important chemical intermediate. The insights and methodologies presented herein are designed to be directly applicable in the laboratory, facilitating more efficient process development and formulation design in the pharmaceutical and agrochemical industries.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568–585. [Link]

-

Vedantu. (n.d.). Hexane: Structure, Properties, Uses & Health Effects Explained. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethanol. Retrieved from [Link]

-

Study.com. (n.d.). Acetone | Structure, Properties & Uses. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl Ether. Retrieved from [Link]

-

Scribd. (n.d.). Steps in Gravimetric Analysis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 1-Chloro-2,4-difluorobenzene

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-chloro-2,4-difluorobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental considerations, and detailed spectral interpretation of this halogenated aromatic compound.

Introduction: The Significance of Fluorinated Aromatics

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals. The precise characterization of its chemical structure is paramount for quality control and reaction monitoring. ¹³C NMR spectroscopy serves as a powerful, non-destructive analytical technique for elucidating the carbon framework of molecules. However, the presence of fluorine atoms introduces complexities, primarily through spin-spin coupling, which requires a nuanced approach to spectral interpretation. Understanding these interactions is crucial for accurate structural assignment.

Core Principles: ¹³C NMR in the Context of Fluorinated Benzenes

Standard proton-decoupled ¹³C NMR spectra of compounds containing both fluorine and protons can be intricate and challenging to interpret.[1] This complexity arises from the strong and long-range coupling interactions between the ¹³C and ¹⁹F nuclei, both of which are spin-active (I=1/2). These couplings, denoted as JCF, manifest as splittings in the ¹³C signals, providing valuable structural information but also complicating the spectrum.

The magnitude of the C-F coupling constant is dependent on the number of bonds separating the coupled nuclei:

-

¹JCF (one-bond coupling): Typically the largest, often in the range of 240-250 Hz for carbons directly bonded to fluorine.

-

²JCF (two-bond coupling): Significant in magnitude, usually between 15-25 Hz.

-

³JCF (three-bond coupling): Generally smaller, around 5-10 Hz.

-

⁴JCF (four-bond coupling): The smallest and not always resolved, typically 1-4 Hz.

These through-bond interactions provide critical connectivity information. For instance, a carbon signal split into a doublet indicates coupling to a single fluorine atom, while a triplet would suggest coupling to two equivalent fluorine atoms. More complex splitting patterns, such as a doublet of doublets, arise from coupling to two non-equivalent fluorine atoms.

Predicted ¹³C NMR Spectrum of this compound

The structure of this compound features six unique carbon environments in the aromatic ring. The chemical shift of each carbon is influenced by the electron-withdrawing effects of the halogen substituents (chlorine and fluorine). Electronegative substituents generally deshield the directly attached (ipso) carbon and the ortho and para carbons, shifting their resonances downfield, while the meta carbons are less affected.

The predicted ¹³C NMR data, including chemical shifts (δ) and key C-F coupling constants (JCF), are summarized in the table below. These predictions are based on established substituent effects and typical coupling constant values for fluorinated aromatic compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Interactions |

| C1 (-Cl) | ~125-130 | Doublet of Doublets | ²JC1-F2, ⁴JC1-F4 |

| C2 (-F) | ~155-160 | Doublet of Doublets | ¹JC2-F2, ³JC2-F4 |

| C3 (-H) | ~115-120 | Doublet of Doublets | ²JC3-F2, ²JC3-F4 |

| C4 (-F) | ~158-163 | Doublet of Doublets | ¹JC4-F4, ³JC4-F2 |

| C5 (-H) | ~105-110 | Doublet of Doublets | ³JC5-F4, ³JC5-F2 |

| C6 (-H) | ~130-135 | Doublet of Doublets | ²JC6-F2, ⁴JC6-F4 |

Experimental Protocol for ¹³C NMR Acquisition

Acquiring a high-quality ¹³C NMR spectrum of this compound requires careful consideration of experimental parameters to ensure proper resolution and signal-to-noise.

1. Sample Preparation: a. Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). b. Filter the solution into a standard 5 mm NMR tube.

2. Spectrometer Setup: a. The experiment is typically performed on a spectrometer with a field strength of 100 MHz or higher for ¹³C observation. b. A standard broadband or dual-channel probe is sufficient.

3. Acquisition Parameters: a. Experiment: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems) is a good starting point. b. Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is adequate to cover the aromatic and potential impurity regions. c. Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution. d. Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point. For quantitative analysis, a longer delay (5 x T₁) would be necessary. e. Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons. f. Decoupling: Employ broadband proton decoupling to simplify the spectrum by removing C-H couplings.[2]

4. Data Processing: a. Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio. b. Perform Fourier transformation, phasing, and baseline correction. c. Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0 ppm).[3]

In-depth Spectral Analysis and Interpretation

The interpretation of the ¹³C NMR spectrum of this compound hinges on a systematic analysis of the chemical shifts and the intricate C-F coupling patterns.

Chemical Shift Assignments:

-

Downfield Region (155-165 ppm): The signals for C2 and C4, the carbons directly attached to the highly electronegative fluorine atoms, are expected to be the furthest downfield. Their large ¹JCF coupling constants (typically >240 Hz) are a key identifying feature.

-

Midfield Region (125-135 ppm): The signals for C1 (attached to chlorine) and C6 are found in this region. The C1 signal will be a quaternary carbon and thus likely have a lower intensity.

-

Upfield Region (105-120 ppm): The signals for C3 and C5, which are ortho and para to fluorine atoms, respectively, will appear in this region. The C5 carbon, situated between two fluorine atoms (meta to both), is expected to be the most shielded and thus furthest upfield.

Coupling Pattern Analysis:

Each of the six carbon signals will appear as a multiplet due to coupling with the two non-equivalent fluorine atoms at positions 2 and 4. The expected multiplicity for each carbon is a doublet of doublets (dd).

-

C2 and C4: These will exhibit a large splitting from the one-bond coupling (¹JCF) and a smaller splitting from the three-bond coupling (³JCF).

-

C1 and C3: These carbons will show splittings from two two-bond couplings (²JCF).

-

C5 and C6: These will display splittings from two and three-bond couplings.

The logical relationship for assigning the carbon signals is visualized in the flowchart below.

Caption: Workflow for the assignment of ¹³C NMR signals of this compound.

Advanced NMR Techniques: Decoupling and 2D Methods

For unambiguous assignment, especially in more complex fluorinated molecules, advanced NMR techniques can be invaluable.

-

¹⁹F Decoupling: Recording a ¹³C spectrum with simultaneous proton and fluorine decoupling (¹³C{¹H, ¹⁹F}) would simplify the spectrum to six singlets, confirming the number of unique carbon environments. However, this requires specialized hardware.

-

2D NMR Spectroscopy:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates carbons with their directly attached protons. This would identify the signals for C3, C5, and C6.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds. This is particularly useful for assigning the quaternary carbons (C1, C2, and C4) by observing their correlations to nearby protons.

-

The relationship between different NMR experiments in structural elucidation is depicted below.

Caption: Interconnectivity of NMR experiments for assigning complex structures.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information, primarily through the analysis of chemical shifts and C-F coupling constants. A thorough understanding of the electronic effects of halogen substituents and the principles of spin-spin coupling is essential for accurate interpretation. While a standard proton-decoupled ¹³C experiment is often sufficient, advanced techniques such as 2D NMR can provide definitive assignments, ensuring the structural integrity of this important chemical intermediate in research and development settings.

References

-

SpectraBase. (n.d.). 1-Chloro-2,4-difluoro-benzene. John Wiley & Sons, Inc. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

Facey, G. (2007, October 9). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

- Doddrell, D., Glushko, V., & Allerhand, A. (1972). Theory of nuclear Overhauser enhancement and 13C-1H dipolar relaxation in proton-decoupled 13C NMR spectra of macromolecules. Journal of Chemical Physics, 56(7), 3683-3689.

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 20). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

An In-Depth Technical Guide to the ¹⁹F NMR Chemical Shifts of 1-Chloro-2,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts of 1-Chloro-2,4-difluorobenzene. Designed for professionals in research and drug development, this document delves into the theoretical underpinnings and practical applications of ¹⁹F NMR for the structural elucidation of this important fluorinated aromatic compound. We will explore the subtle electronic and spatial interactions that govern the chemical shifts of the fluorine nuclei, providing a framework for understanding and predicting these parameters.

Introduction: The Significance of ¹⁹F NMR and this compound

Fluorine-19 NMR spectroscopy stands as a powerful analytical technique in modern chemistry, particularly in fields where fluorinated compounds are prevalent, such as pharmaceuticals, agrochemicals, and materials science.[1][2] The ¹⁹F nucleus possesses a spin of 1/2, a natural abundance of 100%, and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection.[3] This high sensitivity, coupled with a wide chemical shift range, allows for the acquisition of high-resolution spectra with excellent signal dispersion, minimizing the likelihood of peak overlap.[4]

This compound is a key building block in organic synthesis, often utilized in the preparation of more complex molecules. Its disubstituted aromatic ring presents an excellent model system for studying the interplay of substituent effects on ¹⁹F NMR chemical shifts. The presence of a chloro group and two fluorine atoms at distinct positions allows for a detailed investigation of inductive and resonance effects, as well as through-space and through-bond couplings.

Understanding the ¹⁹F NMR Spectrum of this compound

The ¹⁹F NMR spectrum of this compound is characterized by two distinct signals corresponding to the two non-equivalent fluorine atoms: one at the 2-position (F-2) and one at the 4-position (F-4). The chemical shifts of these nuclei are influenced by the electronic environment created by the chlorine atom and the other fluorine atom.

Key Factors Influencing Chemical Shifts

Several factors contribute to the precise chemical shifts observed for F-2 and F-4 in this compound:

-

Inductive Effects: The electronegative chlorine and fluorine atoms withdraw electron density from the aromatic ring through the sigma framework. This deshielding effect generally leads to a downfield shift (higher ppm value) of the fluorine resonances.[1]

-

Resonance Effects: Both chlorine and fluorine are capable of donating a lone pair of electrons to the aromatic pi-system. This resonance effect increases electron density at the ortho and para positions. The interplay between the inductive withdrawal and resonance donation is a key determinant of the final chemical shift.

-

Through-Space and Through-Bond Coupling: The two fluorine atoms can interact with each other both through the covalent bonds of the molecule (through-bond coupling) and directly through space.[5] The magnitude of these couplings provides valuable information about the geometry of the molecule. Similarly, coupling to the aromatic protons (¹H-¹⁹F coupling) further complicates the spectrum but also provides crucial structural information.[3]

-

Solvent Effects: The polarity and anisotropic properties of the solvent can influence the electronic environment of the fluorine nuclei, leading to changes in their chemical shifts. Therefore, it is crucial to report the solvent used when documenting ¹⁹F NMR data.

Experimental Data: ¹⁹F NMR Chemical Shifts and Coupling Constants

The following table summarizes the experimentally observed ¹⁹F NMR spectral parameters for this compound in acetone-d₆.

| Fluorine Position | Chemical Shift (δ) vs C₆F₆ (ppm) | ¹⁹F-¹⁹F Coupling | ¹H-¹⁹F Couplings (Hz) |

| F-2 | -31.328 | ⁴J(F2,F4) = 10.339 Hz | ³J(H3,F2) = 10.150 Hz, ⁴J(H5,F2) = 6.447 Hz, ⁵J(H6,F2) = 8.523 Hz |

| F-4 | -28.431 | ⁴J(F2,F4) = 10.339 Hz | ³J(H3,F4) = 8.847 Hz, ³J(H5,F4) = 8.847 Hz |

Note: Chemical shifts are reported relative to internal C₆F₆. Data acquired on a Bruker AM 300 spectrometer.

A noteworthy observation in the high-resolution ¹⁹F NMR spectrum of this compound is the presence of satellite peaks arising from the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl. This isotopic effect leads to slightly different chemical shifts for the fluorine nuclei, with the fluorine atom attached to the carbon bearing the heavier ³⁷Cl isotope typically appearing at a slightly higher field (lower ppm value).

In-Depth Analysis of Intramolecular Interactions

The chemical shifts of F-2 and F-4 are a direct consequence of the electronic and spatial arrangement of the substituents on the benzene ring.

dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

C1 [label="C-Cl", pos="0,1.5!"]; C2 [label="C-F2", pos="-1.3,-0.75!"]; C3 [label="C-H", pos="-0.8,-2.5!"]; C4 [label="C-F4", pos="0.8,-2.5!"]; C5 [label="C-H", pos="1.3,-0.75!"]; C6 [label="C-H", pos="0,0!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents Cl [label="Cl", pos="0,2.5!", shape=none, fontcolor="#EA4335"]; F2 [label="F", pos="-2.3,-0.75!", shape=none, fontcolor="#4285F4"]; H3 [label="H", pos="-1.3,-3.5!", shape=none, fontcolor="#34A853"]; F4 [label="F", pos="1.3,-3.5!", shape=none, fontcolor="#4285F4"]; H5 [label="H", pos="2.3,-0.75!", shape=none, fontcolor="#34A853"]; H6 [label="H", pos="0,-1!", shape=none, fontcolor="#34A853"];

C1 -- Cl [style=invis]; C2 -- F2 [style=invis]; C3 -- H3 [style=invis]; C4 -- F4 [style=invis]; C5 -- H5 [style=invis]; C6 -- H6 [style=invis];

// Interactions F2 -- F4 [label="Through-space", style=dashed, color="#FBBC05", len=2.5]; F2 -- C3 -- C4 -- F4 [style=invis]; // Path for through-bond label="Molecular structure of this compound"; labelloc="b"; fontsize=12; } Molecular structure and key interactions.

F-2 Chemical Shift: The fluorine at the 2-position is ortho to the chlorine atom. The strong electron-withdrawing inductive effect of the chlorine atom significantly deshields F-2, causing its resonance to appear at a lower field compared to a fluorine atom in an unsubstituted fluorobenzene.

F-4 Chemical Shift: The fluorine at the 4-position is para to the chlorine atom. While it also experiences the inductive withdrawal of the chlorine, it is subject to the resonance effect of the chlorine's lone pairs, which donates electron density to the para position. This partial shielding results in a slightly upfield shift for F-4 compared to F-2.

The through-space coupling between F-2 and F-4, although separated by four bonds, can be significant due to their spatial proximity in the planar aromatic ring. This interaction, along with the through-bond couplings, provides a detailed fingerprint of the molecule's structure.

Experimental Protocol for Acquiring ¹⁹F NMR Spectra

The following is a generalized, yet detailed protocol for acquiring a high-quality ¹⁹F NMR spectrum of a small organic molecule like this compound.

Conclusion

The ¹⁹F NMR spectrum of this compound offers a rich source of structural information, governed by a delicate balance of inductive effects, resonance, and through-space/through-bond couplings. This guide has provided a detailed framework for understanding these phenomena, supported by experimental data and a practical protocol for data acquisition. For researchers and professionals in drug development, a thorough understanding of ¹⁹F NMR is indispensable for the characterization of fluorinated molecules, enabling the rational design and synthesis of novel compounds with desired properties.

References

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Retrieved from [Link]

-

Through-space (19) F-(19) F spin-spin coupling in ortho-fluoro Z-azobenzene. (2025, August 6). Retrieved from [Link]

-

19F NMR Chemical Shifts and Coupling Constants. (n.d.). Retrieved from [Link]

-

F19 detection. (n.d.). Retrieved from [Link]

-

Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022, April 6). Retrieved from [Link]

-

19F NMR Reference Standards. (n.d.). Retrieved from [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM.com. Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]

-

19Flourine NMR. (n.d.). Retrieved from [Link]

-

Boron Isotope Effects in Fluorine NMR Spectra. (2017, August 11). Retrieved from [Link]

-

Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

A beginner's guide to 19F NMR and its role in drug screening. (n.d.). Retrieved from [Link]

-

This compound | C6H3ClF2 | CID 137001. (n.d.). PubChem. Retrieved from [Link]

-

1,4-Dichloro-2,3-difluorobenzene | C6H2Cl2F2 | CID 85792649. (n.d.). PubChem. Retrieved from [Link]

-

Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Retrieved from [Link]

-

This compound. (n.d.). DC Fine Chemicals. Retrieved from [Link]

-

Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. (n.d.). Retrieved from [Link]

-

Proton and fluorine NMR spectra of fluorobenzene. (n.d.). Retrieved from [Link]

-

Nuclear Magnetic Resonance Studies of 19F-19F Spin-Spin Coupling. 1-Substituted 4,5-Difluoro-8-methylphenanthrenes. (n.d.). Retrieved from [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Retrieved from [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). Retrieved from [Link]

-

Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. (n.d.). ACS Publications. Retrieved from [Link]

-

Through-Bond and Through-Space J FF Spin−Spin Coupling in Peridifluoronaphthalenes: Accurate DFT Evaluation of the Four Contributions. (2025, August 6). Retrieved from [Link]

-

Journal articles: 'Through space coupling'. (n.d.). Grafiati. Retrieved from [Link]

-

'Through-space' C sp -F spin-spin couplings in fluoroarenes. (2025, August 7). Retrieved from [Link]

-

A 19F NMR study of C–I⋯π halogen bonding. (2025, August 6). Retrieved from [Link]

-

Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. (2015, November 24). Retrieved from [Link]

Sources

IR and Raman spectroscopy of 1-Chloro-2,4-difluorobenzene

An In-Depth Technical Guide to the Vibrational Spectroscopy of 1-Chloro-2,4-difluorobenzene

Abstract

This technical guide provides a comprehensive exploration of the Fourier-Transform Infrared (FTIR) and Fourier-Transform (FT) Raman spectroscopy of this compound (C₆H₃ClF₂). This halogenated aromatic compound is a critical building block in the synthesis of advanced pharmaceutical ingredients (APIs) and specialty materials. Understanding its vibrational characteristics is paramount for structural verification, quality control, and reaction monitoring. This document details the theoretical underpinnings, presents robust experimental protocols, and offers a detailed interpretation of the vibrational spectra, integrating computational density functional theory (DFT) analysis for authoritative peak assignment. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, practical understanding of applying vibrational spectroscopy to complex aromatic systems.

Introduction: The Molecular Context

This compound is a substituted benzene ring where the halogen atoms (Cl, F) and their positions dictate the molecule's symmetry, reactivity, and ultimately, its unique vibrational fingerprint. As a colorless liquid with a boiling point of approximately 127 °C, it serves as a versatile intermediate in organic synthesis.[1][2] The precise characterization of such precursors is non-negotiable in regulated industries like pharmaceuticals. Vibrational spectroscopy, encompassing both IR and Raman techniques, offers a rapid, non-destructive, and highly specific method for molecular identification and structural analysis. The two techniques are governed by different quantum mechanical selection rules, providing complementary information that, when combined, allows for a near-complete assignment of a molecule's fundamental vibrational modes.[3]

Foundational Principles: IR and Raman Spectroscopy

Molecular bonds are not rigid; they stretch, bend, and twist in quantized vibrational modes. The energy associated with these vibrations typically corresponds to the infrared region of the electromagnetic spectrum.

-